molecular formula C19H21NO3S B11464603 4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11464603
M. Wt: 343.4 g/mol
InChI Key: BVBJAUWLIWNYNF-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound, which includes a benzothiophene core fused with a pyridine ring and substituted with a dimethoxyphenyl group, imparts it with distinctive chemical and physical properties.

Preparation Methods

The synthesis of 4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of appropriate thiophene precursors under acidic or basic conditions.

    Pyridine Ring Formation: The benzothiophene core is then fused with a pyridine ring through a series of condensation reactions.

    Substitution with Dimethoxyphenyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(3,4-Dimethoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one include other benzothiophene derivatives and pyridine-fused compounds. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and physical properties. The uniqueness of 4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one lies in its specific substitution pattern and the resulting properties, making it suitable for particular applications in research and industry.

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C19H21NO3S/c1-22-14-8-7-11(9-15(14)23-2)13-10-17(21)20-19-18(13)12-5-3-4-6-16(12)24-19/h7-9,13H,3-6,10H2,1-2H3,(H,20,21)

InChI Key

BVBJAUWLIWNYNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C4=C(S3)CCCC4)OC

Origin of Product

United States

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